molecular formula C7H10Br2O4 B15349681 Ethyl methyl 2,3-dibromosuccinate

Ethyl methyl 2,3-dibromosuccinate

Cat. No.: B15349681
M. Wt: 317.96 g/mol
InChI Key: POQFFCZQILVYAT-UHFFFAOYSA-N
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Description

Ethyl methyl 2,3-dibromosuccinate is a brominated ester derivative of succinic acid, featuring ethyl and methyl ester groups at the 1- and 4-positions, respectively, and bromine atoms at the 2- and 3-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in stereospecific elimination reactions to form unsaturated esters like fumarates or maleates . Its molecular formula is C₇H₁₀Br₂O₄, with a molecular weight of ~310 g/mol (estimated based on analogs). While direct data on its physical properties (e.g., melting point, boiling point) are unavailable in the provided evidence, comparisons with structurally similar compounds (e.g., dimethyl and diethyl esters) suggest moderate volatility and solubility in polar organic solvents.

Properties

Molecular Formula

C7H10Br2O4

Molecular Weight

317.96 g/mol

IUPAC Name

1-O-ethyl 4-O-methyl 2,3-dibromobutanedioate

InChI

InChI=1S/C7H10Br2O4/c1-3-13-7(11)5(9)4(8)6(10)12-2/h4-5H,3H2,1-2H3

InChI Key

POQFFCZQILVYAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(=O)OC)Br)Br

Origin of Product

United States

Scientific Research Applications

Ethyl methyl 2,3-dibromosuccinate is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl methyl 2,3-dibromosuccinate exerts its effects depends on the specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of ethyl methyl 2,3-dibromosuccinate:

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Groups Bromine Positions Key References
This compound C₇H₁₀Br₂O₄ ~310 Ethyl, Methyl 2,3
Dimethyl 2,3-dibromosuccinate C₆H₈Br₂O₄ 303.93 Methyl, Methyl 2,3
Diethyl 2,3-dibromosuccinate C₈H₁₂Br₂O₄ ~332 Ethyl, Ethyl 2,3
Dibromosuccinic acid C₄H₄Br₂O₄ 259.88 - (Carboxylic acid) 2,3
Bis(tributyl tin) 2,3-dibromosuccinate C₂₆H₅₀Br₂O₄Sn₂ ~869.18 Tributyl tin 2,3
Key Observations:
  • Ester Group Influence : The ethyl methyl ester balances steric bulk and reactivity between smaller (methyl) and larger (ethyl) esters. Dimethyl esters exhibit higher crystallinity (m.p. 108.7°C) , while diethyl analogs may have lower melting points due to increased alkyl chain flexibility.
  • Tin Derivatives : Bis(tributyl tin) 2,3-dibromosuccinate (CAS 31732-71-5) is a heavy-metal-containing compound regulated under RoHS due to its environmental toxicity .

Physical and Chemical Properties

Table: Comparative Physical Properties
Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
Dimethyl 2,3-dibromosuccinate 108.7 256 (760 mmHg) 1.88 Polar solvents (e.g., methanol, acetone)
Dibromosuccinic acid Not reported Not reported Not reported Water, alcohols
This compound (estimated) ~90–110 ~250–270 ~1.8–1.9 Similar to dimethyl analog
  • Spectroscopic Features :
    • IR spectra of dibromosuccinate derivatives show C=O stretching at ~1700 cm⁻¹ (carboxylic acid) and ~1707 cm⁻¹ (ester) .
    • NMR data for dimethyl esters confirm stereochemical configurations (e.g., (2S,3S)-dimethyl 2,3-dibromosuccinate) .

Hazard Profiles

Compound Hazard Statements (GHS) Key Risks
Dimethyl 2,3-dibromosuccinate H228 (flammable solid), H314 (skin corrosion) Flammability, corrosivity
Bis(tributyl tin) derivative H410 (toxic to aquatic life) Environmental persistence, bioaccumulation
This compound (estimated) Likely H228, H302 (acute toxicity) Similar to dimethyl analog

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